molecular formula C14H19F2NO3S B14016482 (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol

Cat. No.: B14016482
M. Wt: 319.37 g/mol
InChI Key: VBKVFSJRCXCZOR-ZWNOBZJWSA-N
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Description

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a difluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-1-(tert-Butylsulfonyl)-5-phenylpyrrolidin-3-ol: Similar structure but lacks the difluorophenyl group.

    (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,4-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.

    (3R,5R)-1-(tert-Butylsulfonyl)-5-(3,5-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

(3R,5R)-1-tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C14H19F2NO3S/c1-14(2,3)21(19,20)17-8-10(18)7-13(17)11-6-9(15)4-5-12(11)16/h4-6,10,13,18H,7-8H2,1-3H3/t10-,13-/m1/s1

InChI Key

VBKVFSJRCXCZOR-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)N1C[C@@H](C[C@@H]1C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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